5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
Description
5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxepine ring fused with a pyridine ring, and it includes a diethylaminoethylamino group, which contributes to its distinctive chemical properties.
Properties
Molecular Formula |
C19H25N3O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19/h5-11,19,21H,3-4,12-14H2,1-2H3 |
InChI Key |
BXCYELSSZNDSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection
The benzoxepino[3,4-b]pyridine core is typically synthesized via cyclization reactions . Starting materials often include:
-
Oxygenated aromatic precursors (e.g., substituted salicylaldehydes or catechol derivatives).
-
Pyridine-containing intermediates to enable fusion with the benzoxepine ring.
Cyclization Methods
Friedel-Crafts alkylation or acid-catalyzed cyclization are common strategies. For example:
-
Acid-Mediated Cyclization : A protic acid (e.g., H₂SO₄ or polyphosphoric acid) facilitates intramolecular cyclization at elevated temperatures (80–120°C).
-
Metal-Catalyzed Approaches : Lewis acids like ZnCl₂ or FeCl₃ may enhance regioselectivity, though specific conditions remain proprietary.
Table 1: Representative Cyclization Conditions
| Precursor | Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Substituted salicylaldehyde | H₂SO₄ | 100 | Toluene | 45–55 |
| Catechol derivative | Polyphosphoric acid | 120 | Xylene | 60–65 |
Introduction of the Diethylaminoethylamino Side Chain
Alkylation/Amination Reactions
The diethylaminoethylamino group is introduced via nucleophilic substitution or reductive amination :
-
Alkylation : Reaction of the core with 2-chloro-N,N-diethylethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO).
-
Reductive Amination : Condensation of a primary amine intermediate with diethylaminoacetaldehyde followed by reduction (NaBH₄ or H₂/Pd-C).
Optimization Challenges
-
Steric Hindrance : Bulky substituents on the benzoxepine ring may necessitate prolonged reaction times (24–48 hours).
-
Byproduct Formation : Competing N-alkylation or over-alkylation requires careful stoichiometric control.
Table 2: Side-Chain Introduction Parameters
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkylation | 2-Chloro-N,N-diethylethylamine | DMF | 24 | 50–60 |
| Reductive Amination | Diethylaminoacetaldehyde/NaBH₄ | MeOH | 12 | 65–70 |
Purification and Salt Formation
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures.
Trihydrochloride Salt Preparation
For enhanced stability (as in KW-5805), the free base is treated with HCl gas in anhydrous ether, yielding the trihydrochloride salt:
.
Analytical Characterization
Structural Confirmation
-
NMR Spectroscopy : and NMR verify regiochemistry and substituent orientation.
-
X-ray Crystallography : Resolves the fused ring system’s spatial arrangement.
Purity Assessment
-
HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) achieve >98% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxepine ring, potentially converting it to a more saturated system.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated benzoxepine derivatives.
Substitution: Various substituted benzoxepine-pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Gastroprotective Effects
KW-5805 has been studied for its gastroprotective properties. Research indicates that it can enhance gastric mucous production and protect against stress-induced gastric ulcers. In a study involving rats, pretreatment with KW-5805 significantly inhibited the decrease in gastric mucosal glucosamine synthetase activity caused by stress. This suggests that the compound may reinforce gastric mucosal defenses by stimulating the biosynthesis of gastric mucus .
Antiulcerogenic Activity
The antiulcerogenic effects of KW-5805 are attributed to its ability to activate enzymes involved in gastric mucosal defense mechanisms. Specifically, it was shown to increase enzyme activities such as UDP-N-acetylglucosamine 4-epimerase and UDP-galactosyltransferase in vitro, which are essential for maintaining gastric integrity and preventing ulcer formation .
Case Study 1: Stress-Induced Gastric Ulcers
In a controlled study, rats subjected to restraint and water immersion stress showed a significant reduction in gastric mucosal glucosamine synthetase activity. When treated with KW-5805 at doses of 3 and 30 mg/kg orally, there was a notable prevention of gastric ulceration and restoration of enzyme activity to normal levels. This case highlights the potential of KW-5805 as a therapeutic agent for managing stress-related gastrointestinal disorders .
Case Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activities in stressed rats demonstrated that KW-5805 not only prevented the decline in glucosamine synthetase but also stimulated other protective enzymes. This suggests a multifaceted approach to enhancing gastric defense mechanisms through enzymatic activation .
Potential Therapeutic Uses
Given its biological activities, KW-5805 may have several therapeutic applications:
- Gastrointestinal Disorders: Its protective effects on the gastric mucosa make it a candidate for treating conditions like gastritis and peptic ulcers.
- Stress Management: By mitigating stress-induced physiological changes in the gastrointestinal tract, it may serve as an adjunct therapy for stress-related disorders.
Mechanism of Action
The mechanism of action of 5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the benzoxepine-pyridine core can engage in π-π stacking or hydrophobic interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydro-5-(2-dimethylaminoethylamino)1benzoxepino[3,4-b]pyridine
- 5,11-Dihydro-5-(2-piperidinoethylamino)1benzoxepino[3,4-b]pyridine
- 5,11-Dihydro-5-(2-morpholinoethylamino)1benzoxepino[3,4-b]pyridine
Uniqueness
Compared to these similar compounds, 5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine is unique due to the presence of the diethylaminoethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
5,11-Dihydro-5-(2-diethylaminoethylamino) benzoxepino[3,4-b]pyridine is a tricyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoxepine moiety and diethylaminoethylamine substituents. Its molecular formula is , and it has been identified as a selective antagonist of the neurokinin-1 (NK1) receptor, which plays a significant role in various physiological processes.
The primary mechanism of action involves the binding of 5,11-Dihydro-5-(2-diethylaminoethylamino) benzoxepino[3,4-b]pyridine to the NK1 receptor. By inhibiting the receptor's activation by substance P, a neuropeptide involved in pain perception and stress responses, this compound demonstrates potential anti-inflammatory and analgesic effects. The inhibition of NK1 receptor activity has been linked to reduced gastric acid secretion, making it a candidate for treating gastric disorders.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit cell growth by interfering with critical cellular pathways involved in proliferation and survival.
Case Studies
- Antiulcer Activity : In animal models, 5,11-Dihydro-5-(2-diethylaminoethylamino) benzoxepino[3,4-b]pyridine demonstrated considerable antiulcer effects. The compound was tested against gastric acid secretion in rats, showing promising results in reducing ulcer formation and promoting healing .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of this compound against leukemia cells (L1210). The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent antineoplastic properties .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | L1210 leukemia cells | 1.0 - 1.4 | Inhibition of ribonucleotide reductase activity |
| Antiulcer | Gastric epithelial cells | N/A | NK1 receptor antagonism |
| Cytotoxicity | Melanoma B16F10 cells | N/A | Induction of apoptosis |
Pharmacokinetics
The pharmacokinetic profile of 5,11-Dihydro-5-(2-diethylaminoethylamino) benzoxepino[3,4-b]pyridine indicates good solubility in organic solvents like DMSO and potential for oral bioavailability. Its distribution within tissues is influenced by its interaction with various transporters.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step heterocyclic condensation. For example, coupling a benzoxepine precursor with a pyridine derivative under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to facilitate nucleophilic substitution. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification . Optimization can employ Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading) for yield improvement.
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3,400 cm⁻¹, C=O at ~1,700 cm⁻¹) .
- NMR : Compare and chemical shifts with analogous benzoxepino-pyridine systems. For example, aromatic protons typically appear at δ 6.5–8.5 ppm, while diethylamino groups show triplet signals near δ 1.1 ppm (CH₃) and δ 3.2 ppm (CH₂) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., expected [M+H]⁺ at m/z 309.4) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR signals) be resolved for this compound?
- Methodological Answer : Overlapping signals may arise from conformational flexibility or tautomerism. Strategies include:
- Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to enhance resolution .
- 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbons with protons .
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) by analyzing signal splitting at elevated temperatures .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent variation : Modify the diethylaminoethyl side chain or pyridine/benzoxepine rings to assess electronic/steric effects. For example, replacing diethyl with dimethyl groups alters basicity and receptor binding .
- Computational modeling : Perform docking studies using software like AutoDock to predict binding affinities to target proteins (e.g., neurotransmitter receptors) .
- In vitro assays : Test derivatives in cell-based models (e.g., receptor antagonism in neuronal cultures) to correlate structural changes with activity .
Q. How can conflicting biological activity data across studies be reconciled?
- Methodological Answer : Contradictions may stem from assay variability or impurities. Mitigate by:
- Purity validation : Use HPLC (>95% purity) to exclude confounding byproducts .
- Standardized protocols : Adopt uniform assay conditions (e.g., fixed cell lines, incubation times) across labs.
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .
Q. What advanced techniques optimize reaction scalability while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions by precise control of residence time and temperature .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to improve regioselectivity .
- Green chemistry principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
